5-Hydrazinyl-2-methylpyridine
Overview
Description
5-Hydrazinyl-2-methylpyridine: is a heterocyclic organic compound with the molecular formula C6H9N3 It features a pyridine ring substituted with a hydrazine group at the 5-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-2-methylpyridine typically involves the reaction of 2-methylpyridine with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a catalyst or under acidic conditions to facilitate the formation of the hydrazine derivative .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 5-Hydrazinyl-2-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.
Reduction: The compound can be reduced to form amines or other reduced nitrogen species.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines .
Scientific Research Applications
Chemistry: 5-Hydrazinyl-2-methylpyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its hydrazine group can interact with various biological targets, making it a candidate for the development of enzyme inhibitors or other therapeutic agents.
Industry: The compound is also used in materials science for the synthesis of polymers and other advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-2-methylpyridine involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or other biological effects. The specific pathways involved depend on the target molecule and the context of its use .
Comparison with Similar Compounds
2-Methylpyridine: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
5-Hydrazinylpyridine: Similar structure but without the methyl group, which can influence its reactivity and applications.
2-Hydrazinyl-5-methylpyridine: Isomeric form with different substitution pattern, affecting its chemical behavior.
Uniqueness: 5-Hydrazinyl-2-methylpyridine is unique due to the presence of both the hydrazine and methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
(6-methylpyridin-3-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-2-3-6(9-7)4-8-5/h2-4,9H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKGPVBYRBTGRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622934 | |
Record name | 5-Hydrazinyl-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197516-48-6 | |
Record name | 5-Hydrazinyl-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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